molecular formula C13H17NO3 B2674614 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid CAS No. 201137-73-7

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid

Cat. No.: B2674614
CAS No.: 201137-73-7
M. Wt: 235.283
InChI Key: KKGRORPLWTWVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development

The compound 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid was first synthesized in 2005, as evidenced by its initial PubChem entry creation date (July 19, 2005). Its development emerged from efforts to design structurally novel amide derivatives with enhanced pharmacological properties. The compound’s molecular architecture combines a butanoic acid backbone with a 2,6-dimethylphenylcarbamoyl group, a configuration that balances hydrophilicity and lipophilicity for optimized bioavailability. Early synthetic routes focused on coupling 2,6-dimethylaniline with activated butanoic acid derivatives, though subsequent refinements introduced more efficient methods, such as carbodiimide-mediated amidation.

Key contributors to its development include academic research groups exploring carbamoyl-substituted carboxylic acids as modulators of biological targets. The compound’s PubChem identifier (CID 2730712) and alternative designations like CCG-44157 reflect its adoption into chemical libraries for high-throughput screening.

Significance in Medicinal Chemistry

This compound occupies a critical niche in medicinal chemistry due to its dual functional groups: the carbamoyl moiety enables hydrogen bonding with biological targets, while the dimethylphenyl group enhances metabolic stability. This structural duality has made it a valuable scaffold for designing enzyme inhibitors and receptor modulators. For instance, its carbamoyl group can mimic transition states in enzymatic reactions, potentially inhibiting proteases or kinases.

Comparative studies with analogs, such as 2-(3,5-Dimethylphenyl)butanoic acid, reveal that the positioning of methyl groups on the aromatic ring significantly affects binding affinities. The 2,6-dimethyl configuration in this compound optimizes steric interactions with hydrophobic binding pockets, a feature leveraged in rational drug design.

Research Evolution Timeline

The compound’s research trajectory has progressed through distinct phases:

  • 2005–2010 : Initial synthesis and structural characterization using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
  • 2011–2015 : Exploration of synthetic scalability, with patents filed for improved preparation methods involving solvent-free conditions.
  • 2016–2020 : Biological screening campaigns identifying preliminary activity against inflammatory mediators.
  • 2021–2025 : Computational modeling studies to predict its interactions with proteins such as cyclooxygenase-2 (COX-2) and interleukin receptors.

Recent advancements include its use as a building block in multicomponent reactions, enabling rapid diversification into pharmacologically relevant derivatives.

Position in Contemporary Chemical Research

In modern research, this compound serves two primary roles:

  • Intermediate in Organic Synthesis : Its carbamoyl and carboxylic acid groups permit sequential functionalization, making it a versatile precursor for heterocyclic compounds.
  • Tool Compound in Target Validation : Researchers employ it to probe the structural requirements of ligand-receptor interactions, particularly in studies of G protein-coupled receptors (GPCRs).

The compound’s patent activity—notably 10 patents referencing its derivatives—underscores its industrial relevance. Contemporary studies also investigate its potential in materials science, where its self-assembling properties could aid in designing supramolecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-dimethylanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-3-6-10(2)13(9)14-11(15)7-4-8-12(16)17/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGRORPLWTWVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201137-73-7
Record name 4-[(2,6-dimethylphenyl)carbamoyl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid typically involves the reaction of 2,6-dimethylaniline with a suitable butanoic acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the butanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural distinctions between 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid and related compounds:

Compound Name Backbone Chain Aromatic Substituents Additional Functional Groups Key Structural Notes
This compound Butanoic acid 2,6-Dimethylphenyl Carbamoyl, carboxylic acid Electron-donating methyl groups
4-Chloro-N-(...)-2-nitrobenzamide (CymitQuimica) Benzamide Multiple chloro, nitro, cyano Chloro, nitro, cyano Highly electrophilic, halogen-rich
EP 4 374 877 A2 (Butanoic acid derivative) Butanoic acid Difluoro, trifluoromethyl Spiro ring, hydroxyl Fluorinated, complex heterocycles
EP 4 374 877 A2 (Pentanoic acid derivative) Pentanoic acid Difluoro, trifluoromethyl Spiro ring, hydroxyl Extended chain, enhanced lipophilicity

Biological Activity

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a butanoic acid moiety linked to a dimethylphenyl carbamoyl group. This structure contributes to its lipophilicity and potential ability to penetrate biological membranes.

Property Value
Molecular FormulaC13_{13}H17_{17}N1_{1}O2_{2}
Molecular Weight235.28 g/mol
LogP (octanol-water partition)3.5
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate neurotransmitter systems, particularly through GABAergic pathways. Studies indicate that it enhances GABA receptor activity, which is crucial for its anticonvulsant effects .

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant properties. In one study, it was tested in multiple animal models for seizure induction, showing promising results in increasing seizure thresholds without neurotoxicity .

Table: Anticonvulsant Activity Summary

Test Model Dose Effect
Maximal Electroshock100 mg/kgSignificant seizure reduction
Pentylenetetrazole50 mg/kgIncreased seizure threshold
Picrotoxin75 mg/kgEffective in preventing seizures

Antimicrobial Properties

In addition to its anticonvulsant effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

  • Anticonvulsant Efficacy : A study conducted on a series of carbamoyl derivatives highlighted the efficacy of this compound in reducing seizure frequency in rodent models. The compound was effective across different models of epilepsy and demonstrated a favorable safety profile .
  • Pharmacokinetic Profile : Pharmacokinetic studies revealed that the compound effectively crosses the blood-brain barrier, which is essential for its therapeutic application in neurological disorders. Its absorption and distribution were analyzed using advanced techniques such as UPLC-MS/MS .
  • Antimicrobial Testing : In vitro testing against multi-drug resistant bacteria indicated that this compound could inhibit bacterial growth at micromolar concentrations, suggesting potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended protocols for synthesizing 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid with high purity?

  • Methodological Answer : The compound can be synthesized via carbamoylation of butanoic acid derivatives using 2,6-dimethylphenyl isocyanate under anhydrous conditions. A key step involves coupling the carboxylic acid moiety with the aromatic amine group using activating agents like HOBt/EDC in DMF, as described in analogous syntheses of carboxamide derivatives . Purification is typically achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation (>97%) should employ HPLC with UV detection (C18 column, acetonitrile/water gradient) and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the 2,6-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the carbamoyl linkage (NH resonance at δ 8.1–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase C18 column with UV detection at 254 nm to assess purity (>97% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show the molecular ion peak [M+H]+^+ matching the theoretical molecular weight.

Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Pre-saturate solvents with nitrogen to prevent oxidation .
  • Stability : Store at 0–6°C in amber vials under inert gas (argon) to avoid hydrolysis of the carbamoyl group. Stability tests via TLC or HPLC over 72 hours are recommended to assess degradation under experimental conditions .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in enzyme inhibition?

  • Methodological Answer :
  • Modify Substituents : Replace the 2,6-dimethylphenyl group with halogenated or electron-withdrawing groups (e.g., 2-chlorophenyl) to evaluate steric/electronic effects on binding affinity .
  • Chain Length Variation : Test butanoic acid analogs with shorter (propanoic) or longer (pentanoic) chains to assess optimal linker length for target engagement .
  • Kinetic Assays : Use enzyme inhibition assays (e.g., GH3.15 acyl acid amido synthetase) to measure KmK_m and VmaxV_{max} values for derivatives, as demonstrated for phenoxybutanoic acid analogs .

Q. What strategies resolve discrepancies in biological activity data across in vitro studies?

  • Methodological Answer :
  • Control for Experimental Variables : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%) to minimize batch effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity readings .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. Which in vitro models are suitable for evaluating the compound’s pharmacological effects?

  • Methodological Answer :
  • Enzyme Inhibition : Use recombinant human enzymes (e.g., acyltransferases) to assess IC50_{50} values under physiologically relevant pH (7.4) and temperature (37°C) .
  • Cell-Based Assays : Test cytotoxicity and target modulation in HEK293 or HepG2 cells, monitoring biomarkers via qPCR or Western blot .
  • Membrane Permeability : Employ Caco-2 cell monolayers to predict intestinal absorption, using a transport buffer (pH 6.5–7.4) and LC-MS quantification .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GH3.15), focusing on hydrogen bonding with the carbamoyl group and hydrophobic contacts with the dimethylphenyl moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the protein-ligand complex .
  • QSAR Modeling : Train models on derivative libraries to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s solubility in polar solvents?

  • Methodological Answer :
  • Source Verification : Confirm solvent purity (e.g., anhydrous DMSO vs. hydrated batches) and temperature during solubility testing .
  • Alternative Solubilization : Use co-solvents (e.g., 10% PEG-400 in water) or sonication (30 min at 45°C) to improve dispersion .
  • Quantitative Analysis : Measure solubility via gravimetric analysis (saturated solution filtration followed by lyophilization) .

Tables for Key Data

Parameter Recommended Method Reference
Synthesis Purity ValidationHPLC (C18, 70:30 acetonitrile/water)
Enzyme Inhibition KineticsGH3.15 assay with 4-(2-chlorophenoxy)butanoic acid
Stability in StorageTLC monitoring at 0–6°C under argon
Solubility in DMSOGravimetric analysis after 24h equilibration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.